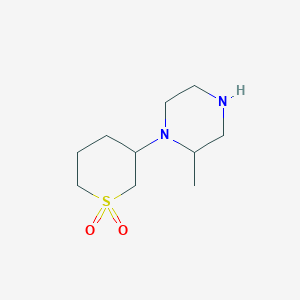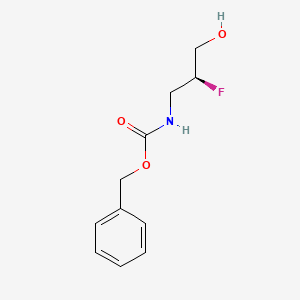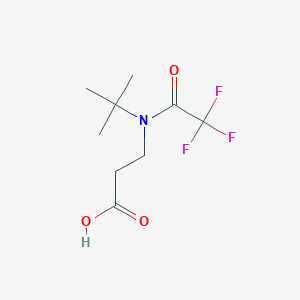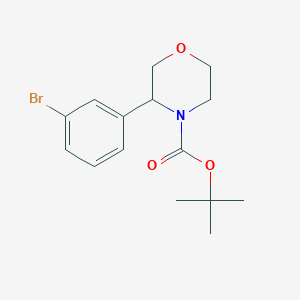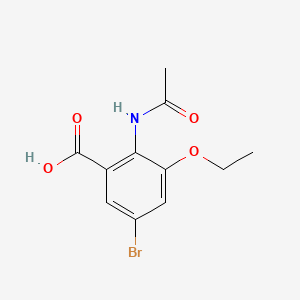
2-Acetamido-5-bromo-3-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and an ethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-ethoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group to form the acetamido group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-5-bromo-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 2-Acetamido-5-bromo-3-carboxybenzoic acid.
Reduction: 2-Acetamido-3-ethoxybenzoic acid.
Substitution: 2-Acetamido-5-azido-3-ethoxybenzoic acid or 2-Acetamido-5-thio-3-ethoxybenzoic acid.
Applications De Recherche Scientifique
2-Acetamido-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamido-5-bromo-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and acetamido group can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Acetamido-3-ethoxybenzoic acid: Lacks the bromine atom, which may influence its biological activity.
2-Acetamido-5-bromoisonicotinic acid: Contains a pyridine ring instead of a benzene ring, which can alter its chemical properties.
Uniqueness
The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H12BrNO4 |
|---|---|
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
2-acetamido-5-bromo-3-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-9-5-7(12)4-8(11(15)16)10(9)13-6(2)14/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
TWTQLORJWPKZMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1NC(=O)C)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


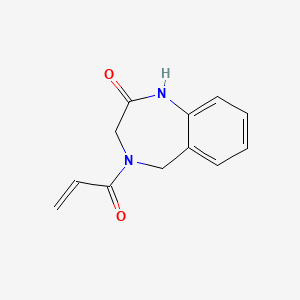
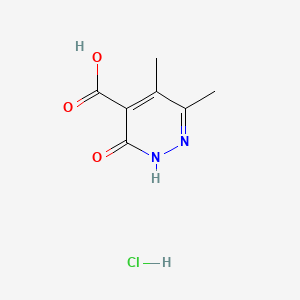
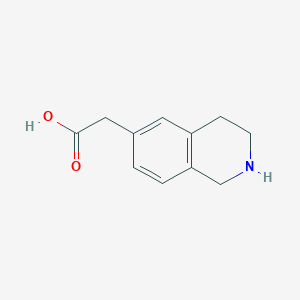
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)

